7-Benzyl-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione
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Overview
Description
7-Benzyl-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione is a chemical compound with a complex structure that includes a purine core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzyl-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide derivatives and amines.
Introduction of the Benzyl and Methyl Groups: Benzylation and methylation reactions are carried out using benzyl halides and methylating agents, respectively.
Attachment of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine derivatives and appropriate leaving groups.
Final Functionalization: The prop-2-enyl group is introduced via alkylation reactions, typically using allyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
7-Benzyl-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents such as halides and nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Piperazine derivatives, amines.
Electrophiles: Benzyl halides, allyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
7-Benzyl-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Benzyl-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
7-Benzyl-3-methyl-8-(4-methyl-1-piperazinyl)-3,7-dihydro-1H-purine-2,6-dione: Similar structure but with a different piperazine substitution.
7-Benzyl-3-methyl-8-((2-methyl-2-propenyl)thio)-3,7-dihydro-1H-purine-2,6-dione: Contains a thioether group instead of the piperazine moiety.
Uniqueness
7-Benzyl-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for studying specific interactions and effects that are not observed with other similar compounds.
Properties
IUPAC Name |
7-benzyl-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O2/c1-3-9-24-10-12-25(13-11-24)19-21-17-16(18(27)22-20(28)23(17)2)26(19)14-15-7-5-4-6-8-15/h3-8H,1,9-14H2,2H3,(H,22,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKDQHUZSRHNICO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC=C)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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